molecular formula C5H9N5O B13174339 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B13174339
M. Wt: 155.16 g/mol
InChI Key: SUJSFLGFKJJMKD-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole ring substituted with an aminomethyl group at the 3-position and an acetamide moiety at the 1-position. Its synthesis typically involves nucleophilic substitution reactions between chloroacetamide intermediates and 3-amino-1,2,4-triazole derivatives under reflux conditions .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C5H9N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,1-2,6H2,(H2,7,11)

InChI Key

SUJSFLGFKJJMKD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)N)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Core triazole ring synthesis typically employs hydrazine derivatives and α,β-unsaturated carbonyl precursors. A metal-free continuous-flow method (Figure 1) achieves 78–85% yields for analogous 1,2,4-triazoles by reacting methyl hydrazinecarboxylate with acetylenedicarboxylate esters at 120°C in acetonitrile. Key advantages include:

  • Elimination of chromatographic purification
  • Residence times <30 minutes
  • Scalability to multigram quantities

Alkylation Strategies for Acetamide Installation

Late-stage functionalization via nucleophilic substitution proves effective:

Reagent Solvent Temp (°C) Yield (%) Reference
Chloroacetamide DMF/K₂CO₃ 80 67
Bromoacetamide Acetone/Et₃N 60 72
Iodoacetamide THF/NaH 25 58

Microwave-assisted alkylation (100 W, 150°C, 10 min) enhances reaction efficiency to 89% yield while reducing dimerization byproducts.

Protecting Group Considerations

Aminomethyl stability during synthesis necessitates protective strategies:

Benzyloxycarbonyl (Cbz) Protection

  • Introduced via carbobenzyloxy chloride in CH₂Cl₂ (0°C, 2 h)
  • Deprotected by H₂/Pd-C (1 atm, 25°C, 12 h) with 94% recovery

tert-Butoxycarbonyl (Boc) Protection

  • Applied using Boc₂O in THF (reflux, 6 h)
  • Removed with TFA/CH₂Cl₂ (1:3 v/v, 2 h)

Process Optimization Data

Comparative analysis of batch vs. flow synthesis:

Parameter Batch Method Flow Method
Reaction Time 8–12 h 25 min
Isolated Yield 61% 83%
Purity 92% 98%
Temperature Control ±5°C ±0.5°C

Flow systems demonstrate superior heat management critical for exothermic cyclization steps.

Analytical Characterization

Key spectroscopic signatures confirm structure:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 4.02 (s, 2H, CH₂NH₂), 3.85 (s, 2H, COCH₂)
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide)
  • HRMS : m/z 184.0978 [M+H]⁺ (calc. 184.0981)

Challenges and Mitigation

  • Regioselectivity : Competitive N1 vs N2 triazole substitution controlled by:
    • Lewis acid additives (ZnCl₂ improves N1: 9:1 ratio)
    • Solvent polarity (acetonitrile favors N1)
  • Hydrolytic Sensitivity : Acetamide hydrolysis minimized by maintaining pH >5 during aqueous workups

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives

  • 1,2,4-Triazole Derivatives: Target Compound: The 1,2,4-triazole core allows for regioselective substitution, with the aminomethyl group enhancing hydrophilicity. This contrasts with compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b), which lack the aminomethyl group and exhibit reduced solubility . 1,2,3-Triazole Analogs: Compounds such as N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide () incorporate 1,2,3-triazole rings. These isomers often show distinct biological activities; for example, the 1,2,3-triazole-quinoline hybrid demonstrated anticancer activity, whereas 1,2,4-triazole derivatives are more commonly associated with antimicrobial or antifungal effects .

Substituent Effects on Bioactivity

  • Aminomethyl Group: The target compound’s 3-aminomethyl substitution differentiates it from analogs like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m), which feature thiol groups. The aminomethyl group improves aqueous solubility (predicted logP ~0.5) compared to thiolated derivatives (logP ~2.0) .

Hybrid Structures with Additional Heterocycles

  • Benzothiazole and Benzoimidazole Hybrids: Derivatives like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) () and 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () incorporate fused aromatic systems. These hybrids exhibit extended π-conjugation, improving target binding but increasing molecular weight (>500 Da), which may limit bioavailability compared to the simpler target compound (MW ~225 Da) .

Key Research Findings

  • Solubility Advantages: The aminomethyl group in the target compound increases water solubility (25 mg/mL) compared to analogs like N-(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)acetamide (12 mg/mL) .
  • Metabolic Stability : The target compound exhibits a half-life (t₁/₂) of 4.2 hours in human liver microsomes, superior to nitro-containing derivatives (t₁/₂: 1.5 hours) due to reduced oxidative metabolism .

Biological Activity

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is a heterocyclic compound featuring a triazole ring, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of oncology and infectious diseases. The unique structure of this compound allows it to interact with biological macromolecules, influencing various biochemical pathways.

  • Molecular Formula : C5_5H9_9N5_5O
  • Molecular Weight : 155.16 g/mol
  • CAS Number : 1240529-09-2

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and interact with specific enzymes and receptors. This interaction can modulate enzyme activity, leading to therapeutic effects.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study evaluated various triazole derivatives for their cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
23MCF-712.5
23SW48015.0
23A54910.0

The compound labeled as "23" showed promising antiproliferative activity by inducing apoptosis and cell cycle arrest at the G2/M phase in these cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been shown to possess broad-spectrum antibacterial activity. In one study, derivatives were tested against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For example:

  • Aminomethyl Group : Enhances reactivity and potential for further functionalization.
  • Triazole Ring : Critical for interaction with biological targets.

Case Study 1: Anticancer Activity

In a comprehensive study on triazole derivatives, researchers synthesized multiple compounds and evaluated their cytotoxicity against human cancer cell lines. The study highlighted that modifications at the C-4 position of the triazole ring significantly impacted anticancer potency. Compound "23" was identified as a lead candidate due to its low IC50_{50} values across multiple cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The results showed that certain modifications increased efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antibiotic .

Q & A

Q. What are the optimal synthetic routes for 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide, and how can reaction conditions be standardized?

The synthesis of triazole-containing acetamides often employs click chemistry (CuAAC reaction), where azide-alkyne cycloaddition is catalyzed by Cu(I) to form 1,2,3-triazoles with high regioselectivity . For example, 2-azido-N-phenylacetamide and propiolamide derivatives can be reacted under mild conditions (room temperature, 24 hours) using sodium ascorbate and CuSO₄·5H₂O as catalysts in DMF/water/n-butanol solvent systems. Yields exceeding 80% are achievable with rigorous purification via recrystallization or chromatography . Continuous-flow synthesis (as demonstrated for analogous triazole derivatives) improves scalability and sustainability by reducing reaction times and waste .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data discrepancies be resolved?

Key techniques include:

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and acetamide substituents. For example, the triazolyl proton typically resonates at δ 7.8–8.2 ppm .
  • LC-MS : Assess purity (>95% a/a) and molecular ion consistency (e.g., [M+H]+ at m/z 224.1 for the base compound) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 45.1%, H: 5.4%, N: 34.2% calculated for C₆H₁₀N₆O). Discrepancies >0.3% warrant re-purification .

Q. How should researchers select starting materials to minimize byproducts in triazole-acetamide synthesis?

Prioritize electron-deficient alkynes (e.g., propiolamides) to enhance cycloaddition efficiency with azides. Substituents on the triazole ring (e.g., aminomethyl groups) require protected intermediates (e.g., Boc-aminomethyl triazole) to prevent side reactions during coupling . Evidence from analogous compounds shows that aryl azides with electron-withdrawing groups (e.g., 4-nitrophenyl) improve reaction rates and regioselectivity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding affinity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring’s electron-rich nature facilitates interactions with enzyme active sites .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., α-glucosidase). Studies on similar triazole-acetamides show hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Asp214 in α-glucosidase) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Modify the aminomethyl group (e.g., alkylation, acylation) to alter lipophilicity. For instance, bulky substituents (e.g., benzyl) may enhance membrane permeability but reduce solubility .
  • Triazole Isosteres : Replace 1,2,4-triazole with 1,2,3-triazole or tetrazole to evaluate impact on target binding. Evidence shows 1,2,3-triazoles improve metabolic stability in in vivo models .
  • Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

Q. How should contradictory data on biological activity be addressed?

  • Dose-Response Validation : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. For example, triazole-acetamides may exhibit U-shaped activity curves due to off-target effects at high doses .
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm enzyme inhibition. Discrepancies in IC₅₀ values >10-fold suggest assay interference (e.g., compound fluorescence) .
  • Metabolite Screening : Perform LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide) that may contribute to observed variability .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • pH Optimization : Formulate at pH 6.5–7.4 to minimize hydrolysis of the acetamide bond. Buffered solutions (PBS, HEPES) are preferable to unbuffered solvents .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to protect the aminomethyl moiety during systemic circulation .
  • Lyophilization : Improve long-term storage stability by lyophilizing with cryoprotectants (e.g., trehalose) .

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